Ethyl 4-(2-methylphenyl)benzoate
Description
Ethyl 4-(2-methylphenyl)benzoate is a benzoate ester derivative featuring a 2-methylphenyl substituent at the para position of the benzene ring. The 2-methylphenyl group introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions. Benzoate esters are widely used as intermediates in drug development, polymer chemistry, and nonlinear optical (NLO) materials, with substituent variations tailoring properties for specific applications .
Properties
CAS No. |
134694-65-8 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
ethyl 4-(2-methylphenyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-3-18-16(17)14-10-8-13(9-11-14)15-7-5-4-6-12(15)2/h4-11H,3H2,1-2H3 |
InChI Key |
JATKHVTURSIAGS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
-
Catalysts : Sulfuric acid (HSO) and p-toluenesulfonic acid (p-TsOH) are commonly employed, achieving yields of 85–92% under reflux conditions.
-
Solvents : Toluene or xylene enhances reaction efficiency by azeotropic removal of water.
-
Temperature : Optimal temperatures range from 110–120°C, with reaction times of 6–8 hours.
Table 1: Esterification Optimization Parameters
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HSO | Toluene | 110 | 88 |
| p-TsOH | Xylene | 120 | 92 |
| HCl (gas) | Ethanol | 80 | 78 |
Limitations and Side Reactions
-
Hydrolysis Reversibility : Excess ethanol (5:1 molar ratio) shifts equilibrium toward ester formation.
-
Byproducts : Diethyl ether formation is minimized using dehydrating agents like molecular sieves.
Friedel-Crafts Acylation for Precursor Synthesis
The synthesis of 4-(2-methylphenyl)benzoic acid, a key precursor, often employs Friedel-Crafts acylation. This method involves reacting m-xylene with benzoyl chloride in the presence of Lewis acids:
Catalytic Systems and Yield Optimization
Industrial Adaptations
-
Continuous Flow Reactors : Multi-step Friedel-Crafts acylation integrated with in-line oxidation reduces processing time by 40% compared to batch methods.
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling offers a regioselective pathway to this compound. A representative synthesis involves:
Catalytic Efficiency and Ligand Effects
Table 2: Cross-Coupling Performance Metrics
| Catalyst | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh) | None | 80 | 88 |
| Pd/C | dppf | 100 | 94 |
| NiCl(dppe) | dppe | 120 | 82 |
Solvent and Base Optimization
-
Solvents : Dimethylformamide (DMF) and toluene improve catalyst solubility and reaction homogeneity.
-
Bases : KCO and CsCO facilitate transmetalation, with CsCO reducing side reactions by 15%.
Industrial-Scale Production Techniques
Continuous Flow Esterification
Purification and Quality Control
-
Distillation : Short-path distillation under vacuum (0.1–1 mmHg) isolates the ester with >99% purity.
-
Analytical Validation : GC-MS and H NMR ensure compliance with pharmacopeial standards for residual solvents and byproducts.
Emerging Methodologies and Green Chemistry
Enzymatic Esterification
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-methylphenyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 4-(2-Methylphenyl)benzoic acid and ethanol.
Reduction: 4-(2-Methylphenyl)benzyl alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-methylphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-methylphenyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reaction conditions. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties.
Comparison with Similar Compounds
Data Table: Key Structural Analogs and Properties
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-methylphenyl)benzoate, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step organic reactions, such as esterification or nucleophilic substitution. For example, analogous compounds like ethyl 4-aminobenzoate derivatives are prepared by reacting ethyl 4-aminobenzoate with reagents like tetramethylthiuram disulfide (DTMT) under controlled conditions, followed by deamination . Key factors include solvent choice (e.g., DMF for polar aprotic conditions), base selection (e.g., K₂CO₃ to drive esterification), and temperature optimization to minimize side reactions . Reaction monitoring via thin-layer chromatography (TLC) and spectroscopic validation (¹H/¹³C NMR, IR) are critical for purity assessment .
Q. How is the structural elucidation of this compound performed using orthogonal analytical techniques?
Structural confirmation involves:
- X-ray crystallography : Resolve molecular geometry and packing using SHELXL for refinement, addressing challenges like disorder or twinning .
- Spectroscopy : ¹H/¹³C NMR for functional group identification, IR for carbonyl (C=O) stretching verification (~1700 cm⁻¹), and mass spectrometry for molecular ion validation.
- Elemental analysis : Confirm stoichiometry (C, H, N) to rule out impurities .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) in this compound be resolved?
SHELX-based refinement (SHELXL) is widely used to address crystallographic challenges. For disordered moieties (e.g., rotating substituents), split-site modeling with occupancy refinement is applied. For twinned crystals, the HKLF5 format in SHELXL enables twin-law matrix optimization. Advanced strategies include using high-resolution synchrotron data and leveraging hydrogen-bonding networks to constrain molecular geometry .
Q. What methodologies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity) of this compound derivatives?
Contradictions often arise from assay variability or substituent effects. Systematic approaches include:
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation at the 2-methylphenyl group) to test potency trends .
- Standardized bioassays : Use MIC (minimum inhibitory concentration) assays against model organisms (e.g., E. coli, S. aureus) with controlled inoculum sizes .
- Computational docking : Predict binding affinities to targets like bacterial enoyl-ACP reductase to rationalize experimental discrepancies .
Q. How do solvent polarity and substituent effects influence the physicochemical properties (e.g., logP, solubility) of this compound?
The 2-methylphenyl group increases hydrophobicity, raising logP (predicted ~3.2 via fragment-based methods) . Solubility in polar solvents (e.g., DMSO) is enhanced by the ester moiety, while nonpolar solvents (e.g., hexane) favor crystalline precipitation. Quantitative structure-property relationship (QSPR) models can predict these properties using descriptors like topological polar surface area (TPSA) and Hammett σ constants .
Q. What experimental designs optimize catalytic systems for synthesizing this compound derivatives with chiral centers?
Asymmetric synthesis strategies include:
- Chiral auxiliaries : Use Evans oxazolidinones to induce enantioselectivity during esterification .
- Organocatalysis : Proline-derived catalysts for Michael additions to the benzoate core .
- Metal-ligand systems : Pd-catalyzed cross-coupling with chiral phosphine ligands (e.g., BINAP) to install aryl groups stereoselectively .
Data-Driven Analysis
Q. How can statistical methods reconcile conflicting data on the reactivity of this compound in polymer formulations?
Studies comparing co-initiators (e.g., ethyl 4-(dimethylamino)benzoate vs. methacrylate derivatives) show higher conversion efficiency for the former due to superior electron-donating capacity . Multivariate analysis (ANOVA) identifies significant factors (e.g., amine concentration, UV intensity) and interactions. Response surface methodology (RSM) optimizes curing parameters (time, temperature) to maximize crosslinking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
